
N-difluorophosphoryl-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-difluorophosphoryl-N-methylmethanamine typically involves the reaction of dimethylamine with phosphoryl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Dimethylamine and phosphoryl fluoride.
Conditions: Inert atmosphere, controlled temperature.
Reaction: [ \text{(CH}_3\text{)_2NH + POClF}_2 \rightarrow \text{(CH}_3\text{)_2NP(O)F}_2 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-difluorophosphoryl-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where the difluorophosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl compounds, while substitution can produce various substituted phosphoramidates .
Aplicaciones Científicas De Investigación
N-difluorophosphoryl-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-difluorophosphoryl-N-methylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorophosphoryl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This mechanism is being studied to understand its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminophosphoryl Fluoride: Similar in structure but with different reactivity.
Phosphoramidic Difluoride: Shares the difluorophosphoryl group but has different substituents.
N-Methylmethanimine: Contains a methyl group attached to an imine, differing in functional groups
Uniqueness
N-difluorophosphoryl-N-methylmethanamine is unique due to its specific combination of the difluorophosphoryl group and methylmethanamine structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research .
Propiedades
Fórmula molecular |
C2H6F2NOP |
|---|---|
Peso molecular |
129.05 g/mol |
Nombre IUPAC |
N-difluorophosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C2H6F2NOP/c1-5(2)7(3,4)6/h1-2H3 |
Clave InChI |
LGZGDYYFARYYNC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-2-methoxy-4-[(2Z)-2-[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenyl-1,2,4-triazolidin-3-ylidene]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13825183.png)
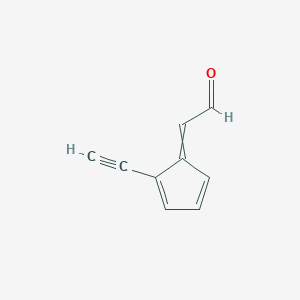
![3,3''-(((1R,2R)-Cyclohexane-1,2-diylbis(azanediyl))bis(methylene))bis(2'-methoxy-[1,1'-biphenyl]-2-ol)](/img/structure/B13825194.png)
![2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium](/img/structure/B13825197.png)
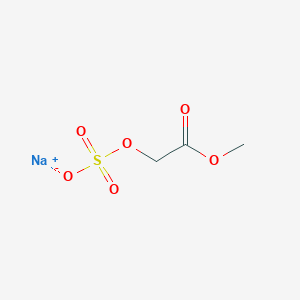
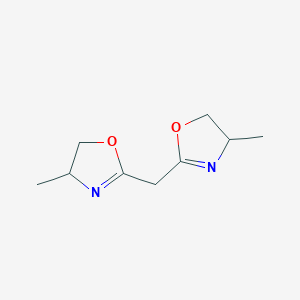
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)

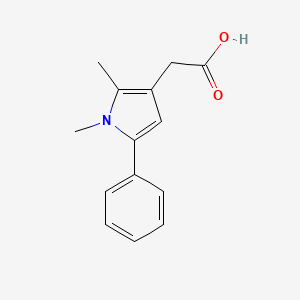
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine](/img/structure/B13825239.png)
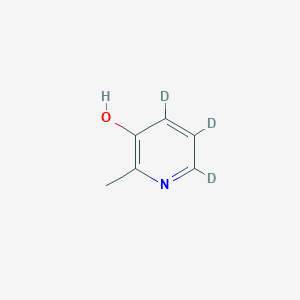
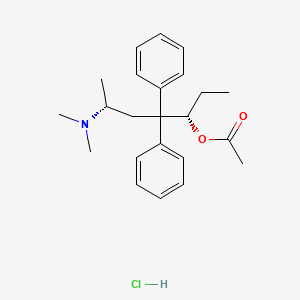
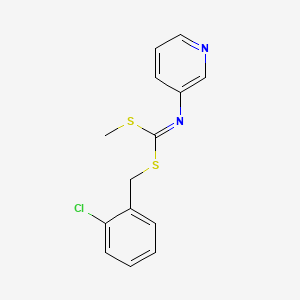
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)
